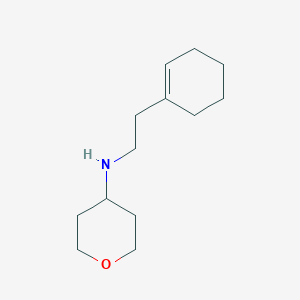
n-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2h-pyran-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine is a chemical compound with a unique structure that combines a cyclohexene ring, an ethyl chain, and a tetrahydropyran ring with an amine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through the hydrogenation of benzene or other aromatic compounds under specific conditions.
Attachment of the Ethyl Chain: The ethyl chain is introduced through a series of reactions, such as alkylation or acylation, using appropriate reagents and catalysts.
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is formed through cyclization reactions involving suitable precursors and conditions.
Introduction of the Amine Group: The amine group is introduced through amination reactions, often using ammonia or amine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, use of efficient catalysts, and implementation of continuous flow processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, acyl halides.
Major Products Formed
Oxidation Products: Corresponding oxides and hydroxyl derivatives.
Reduction Products: Reduced amines and hydrocarbons.
Substitution Products: Halogenated derivatives, alkylated and acylated compounds.
科学的研究の応用
N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
N-(2-(Cyclohex-1-en-1-yl)ethyl)tetrahydro-2H-pyran-4-amine can be compared with other similar compounds, such as:
N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide: This compound has a similar cyclohexene and ethyl structure but differs in the presence of a methoxyphenyl group instead of a tetrahydropyran ring.
2-(1-Cyclohexenyl)ethylamine: This compound shares the cyclohexene and ethyl structure but lacks the tetrahydropyran ring and amine group.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical and biological properties not found in other similar compounds.
特性
分子式 |
C13H23NO |
|---|---|
分子量 |
209.33 g/mol |
IUPAC名 |
N-[2-(cyclohexen-1-yl)ethyl]oxan-4-amine |
InChI |
InChI=1S/C13H23NO/c1-2-4-12(5-3-1)6-9-14-13-7-10-15-11-8-13/h4,13-14H,1-3,5-11H2 |
InChIキー |
HABJPQMDJNTNTC-UHFFFAOYSA-N |
正規SMILES |
C1CCC(=CC1)CCNC2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(2,6-dichlorophenyl)methyl]hydroxylamine](/img/structure/B13656957.png)
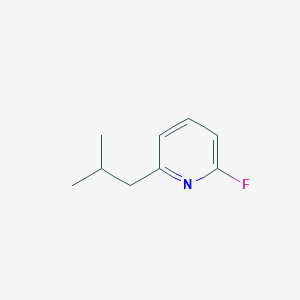
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)
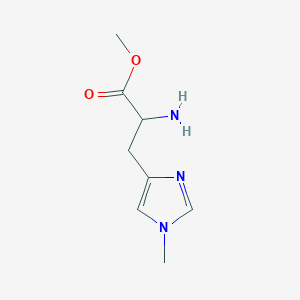
![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)
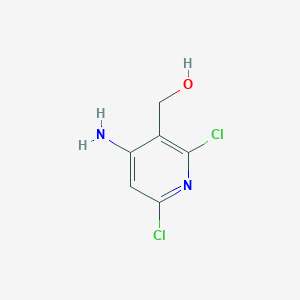

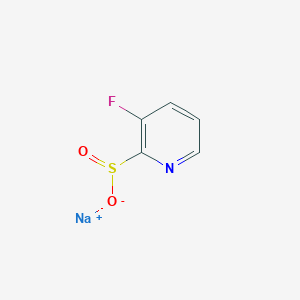


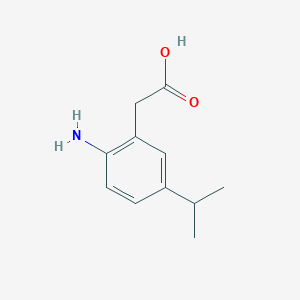
![4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)


